molecular formula C28H24N2O4 B3831294 N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide

N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide

Cat. No. B3831294
M. Wt: 452.5 g/mol
InChI Key: KUVMVSZFUJBJMK-ZEELXFFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, also known as PPD, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biomedical research. In organic chemistry, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been used as a building block for the synthesis of various organic compounds, including dendrimers and polymers. In materials science, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been used as a precursor for the synthesis of carbon nanotubes and graphene. In biomedical research, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been studied for its potential applications as an anticancer agent, an antioxidant, and a neuroprotective agent.

Mechanism of Action

The mechanism of action of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has also been shown to protect neurons from oxidative stress and neurotoxicity in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to scavenge free radicals and reduce oxidative stress in various cell and animal models. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. In addition, N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is its versatility as a building block for the synthesis of various organic compounds and materials. N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure. Therefore, it is important to use appropriate safety precautions and conduct thorough toxicity studies when working with N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide.

Future Directions

There are several future directions for research related to N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, including the development of novel N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide-based materials with unique properties and applications, the identification of new targets and signaling pathways involved in the mechanism of action of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, and the optimization of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide-based compounds for use as anticancer and neuroprotective agents. In addition, further studies are needed to better understand the toxicity and side effects of N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide, as well as its potential interactions with other drugs and compounds.

properties

IUPAC Name

N-[4-[(E)-3-[4-[(E)-3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-19(31)29-25-13-9-23(10-14-25)27(33)17-7-21-3-5-22(6-4-21)8-18-28(34)24-11-15-26(16-12-24)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32)/b17-7+,18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVMVSZFUJBJMK-ZEELXFFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-3-[4-[(E)-3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide
Reactant of Route 2
Reactant of Route 2
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide
Reactant of Route 3
Reactant of Route 3
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide
Reactant of Route 4
Reactant of Route 4
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide
Reactant of Route 5
Reactant of Route 5
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide
Reactant of Route 6
Reactant of Route 6
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.